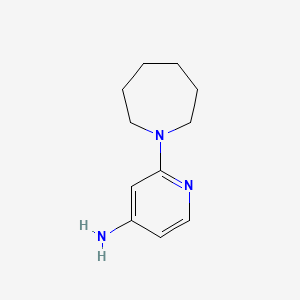
2-(Azepan-1-yl)pyridin-4-amin
Übersicht
Beschreibung
“2-(Azepan-1-yl)pyridin-4-amine” is a chemical compound with the molecular formula C11H17N3 . It is also known as “[2-(1-azepanyl)-4-pyridinyl]methanamine dihydrochloride” according to its IUPAC name .
Molecular Structure Analysis
The InChI code for “2-(Azepan-1-yl)pyridin-4-amine” is 1S/C12H19N3.2ClH/c13-10-11-5-6-14-12(9-11)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,10,13H2;2*1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “2-(Azepan-1-yl)pyridin-4-amine” is 191.27 . It has a density of 1.1±0.0 g/cm3 and a boiling point of 396.5±0.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Hemmung von Proteinkinasen
Derivate von „2-(Azepan-1-yl)pyridin-4-amin“ wurden synthetisiert und auf ihr Potenzial als Hemmer von Proteinkinasen bewertet. Diese Verbindungen sind Teil laufender Studien, die darauf abzielen, neue heteroaromatische Verbindungen mit inhibitorischer Potenz gegen Proteinkinasen zu entwickeln . Die Planarität des heterocyclischen Systems in diesen Molekülen ist essentiell für die Aufrechterhaltung der inhibitorischen Potenz gegenüber Proteinkinasen.
Studien zur Molekülform
Die Molekülform von Derivaten von „this compound“ spielt eine entscheidende Rolle für ihre biologische Aktivität. Forschungen haben gezeigt, dass die planare Struktur verwandter Verbindungen ein Schlüsselfaktor für ihre Interaktion mit gezielten Proteinkinasen ist .
Nichtlineare optische Materialien
Derivate von „this compound“ wurden auf ihr potenzielles Einsatzgebiet in der nichtlinearen Optik untersucht. Diese Materialien sind von großem Interesse für Anwendungen in der optischen Signalverarbeitung, wie z. B. optische Triggerung und Frequenzwandler .
Interkalation in geschichteten Strukturen
Die Verbindung und ihre Derivate wurden im Zwischenraum von Zirkoniumsulfophenylphosphonat angeordnet. Diese Anordnung wurde durch experimentelle und rechnerische Methoden gelöst, was die Vielseitigkeit der Verbindung bei der Bildung strukturierter Schichten aufzeigt .
Design von Push-Pull-Chromophoren
„this compound“ ist Teil des Designs von Push-Pull-Chromophoren, bei denen es sich um Moleküle handelt, die Donor- und Akzeptorgruppen enthalten. Diese Chromophore zeigen aufgrund des intramolekularen Ladungstransfers lineare und nichtlineare optische Eigenschaften .
Antifibrotische Aktivitäten
Forschungen zu neuartigen Derivaten von „this compound“ haben mehrere Verbindungen mit signifikanten antifibrotischen Aktivitäten gefunden. Diese Aktivitäten werden anhand ihrer Fähigkeit gemessen, Fibrose-bedingte Prozesse zu hemmen, was für die Behandlung von Krankheiten wie Lungenfibrose entscheidend ist .
Wirkmechanismus
The exact mechanism of action of 2-(Azepan-1-yl)pyridin-4-amine is not yet fully understood. However, it is known to interact with various proteins and enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). It has also been shown to modulate the activity of various receptors, such as the serotonin receptor. In addition, it has been found to inhibit the activity of certain enzymes, such as phospholipase A2, which is involved in the breakdown of fatty acids.
Biochemical and Physiological Effects
2-(Azepan-1-yl)pyridin-4-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as phospholipase A2, which is involved in the breakdown of fatty acids. In addition, it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to modulate the activity of various receptors, such as the serotonin receptor, and to have an effect on the metabolism of various drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Azepan-1-yl)pyridin-4-amine in laboratory experiments has several advantages, such as its high yield, its low cost, and its ease of synthesis. However, it also has several limitations, such as its relatively short half-life, its potential to cause skin irritation, and its potential to interact with other compounds. In addition, it is important to note that 2-(Azepan-1-yl)pyridin-4-amine is a highly toxic compound and should be handled with extreme caution.
Zukünftige Richtungen
The future of 2-(Azepan-1-yl)pyridin-4-amine is promising, as it has already been found to have a wide range of biological activities. Some potential future directions for research include further studies into its anti-inflammatory, anti-bacterial, and anti-cancer properties; further studies into its effects on various enzymes and receptors; and further studies into its potential to interact with other compounds. In addition, further studies into its potential applications in various scientific fields, such as drug development, agrochemicals, and environmental pollution, are also warranted.
Safety and Hazards
The safety information for “2-(Azepan-1-yl)pyridin-4-amine” includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling the compound.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-5-6-13-11(9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZYPVSFXQOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



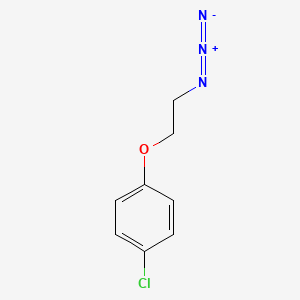


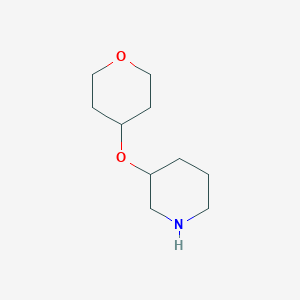
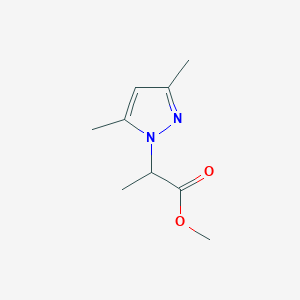
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
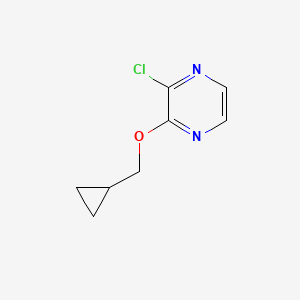
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
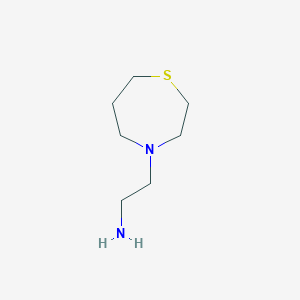
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
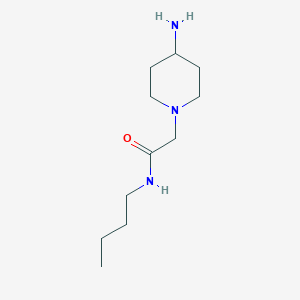
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
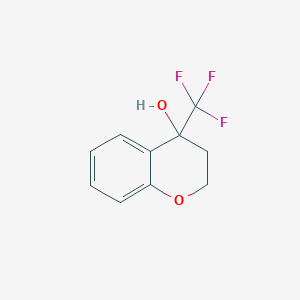
![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)